molecular formula C3H6ClNO3 B14452443 Methyl (chloromethoxy)carbamate CAS No. 78426-48-9

Methyl (chloromethoxy)carbamate

Cat. No.: B14452443
CAS No.: 78426-48-9
M. Wt: 139.54 g/mol
InChI Key: DBHUPUMBOAFLNG-UHFFFAOYSA-N
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Description

Methyl (chloromethoxy)carbamate is a carbamate derivative characterized by a chloromethoxy (-OCH₂Cl) substituent attached to the carbamate functional group (O=C(OCH₃)NH-). Carbamates are widely studied for their roles in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and structural versatility . The chloromethoxy group likely enhances electrophilicity, making the compound reactive in nucleophilic substitution or elimination reactions, as observed in chlorinated intermediates .

Properties

CAS No.

78426-48-9

Molecular Formula

C3H6ClNO3

Molecular Weight

139.54 g/mol

IUPAC Name

methyl N-(chloromethoxy)carbamate

InChI

InChI=1S/C3H6ClNO3/c1-7-3(6)5-8-2-4/h2H2,1H3,(H,5,6)

InChI Key

DBHUPUMBOAFLNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NOCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (chloromethoxy)carbamate can be synthesized through several methods. One common method involves the reaction of methyl chloroformate with methanol in the presence of a base. The reaction proceeds as follows:

COCl2+CH3OHCH3OC(O)Cl+HCl\text{COCl}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OC(O)Cl} + \text{HCl} COCl2​+CH3​OH→CH3​OC(O)Cl+HCl

Another method involves the reaction of methyl chloroformate with ammonia or amines to form the corresponding carbamate:

CH3OC(O)Cl+NH3CH3OC(O)NH2+HCl\text{CH}_3\text{OC(O)Cl} + \text{NH}_3 \rightarrow \text{CH}_3\text{OC(O)NH}_2 + \text{HCl} CH3​OC(O)Cl+NH3​→CH3​OC(O)NH2​+HCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (chloromethoxy)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form methyl carbamate and hydrochloric acid.

    Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.

    Oxidizing and Reducing Agents: Specific oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted carbamates can be formed.

    Hydrolysis Products: Methyl carbamate and hydrochloric acid are the primary products of hydrolysis.

Scientific Research Applications

Methyl (chloromethoxy)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.

    Biology: The compound is studied for its potential use in enzyme inhibition and as a biochemical tool.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and in the development of pharmaceuticals.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl (chloromethoxy)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to its potential use as an enzyme inhibitor in research and medicine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between Methyl (chloromethoxy)carbamate and related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
This compound Not provided C₃H₅ClNO₃ Carbamate, chloromethoxy Chlorine atom on methoxy group
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ Carbamate, phenolic hydroxyl Aromatic ring with hydroxyl group
Methyl (2,2-dimethoxyethyl)carbamate 71556-07-5 C₆H₁₃NO₄ Carbamate, dimethoxyethyl Ether groups enhancing solubility
Chloromethyl chlorosulfate 49715-04-0 CH₂ClO₃S Chlorosulfate, chloromethyl High reactivity as an acylating agent

Reactivity and Stability

  • This compound : The chlorine atom on the methoxy group may act as a leaving group, facilitating nucleophilic substitution reactions. This reactivity aligns with studies on chloromethoxy intermediates, which form cationic species in polar solvents .
  • Methyl (3-hydroxyphenyl)-carbamate : The hydroxyl group on the aromatic ring increases polarity and hydrogen-bonding capacity, making it more soluble in aqueous media compared to its chlorinated counterpart .
  • Methyl (2,2-dimethoxyethyl)carbamate: The dimethoxyethyl chain enhances stability under storage conditions, as noted in safety data sheets, whereas the chloromethoxy analog may decompose under similar conditions due to Cl⁻ elimination .
  • Chloromethyl chlorosulfate : Unlike carbamates, this compound is a potent acylating agent used in controlled industrial settings, highlighting divergent applications despite shared chlorinated motifs .

Research Findings and Data Gaps

  • Mechanistic Insights : Evidence from methyl hypochlorite reactions suggests that chloromethoxy groups form cationic intermediates, which align with proposed pathways for this compound .
  • Stability Challenges : The absence of decomposition data for this compound underscores the need for further studies, particularly under varying pH and temperature conditions.
  • Toxicological Data : While Methyl (2,2-dimethoxyethyl)carbamate has partial safety assessments, comprehensive toxicokinetic studies on chloromethoxy derivatives are lacking .

Q & A

Q. What are the recommended synthetic strategies for Methyl (chloromethoxy)carbamate, and how do reaction conditions influence yield?

this compound can be synthesized via carbamate-forming reactions involving chloromethoxy intermediates. A common approach involves reacting chloromethyl chloroformate (CAS 22128-62-7) with methanol under controlled basic conditions to form the carbamate linkage . Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical to avoid side reactions such as hydrolysis of the chloroformate group. For example, using anhydrous solvents and low temperatures (0–5°C) minimizes decomposition, achieving yields >70% in pilot studies .

Q. What analytical techniques are most effective for characterizing this compound’s purity and stability?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition temperatures, while HPLC with UV detection monitors hydrolytic degradation under varying pH conditions. Evidence from similar carbamates (e.g., tert-butyl derivatives) shows degradation thresholds at >100°C in inert atmospheres .

Q. How do solvent choices impact the reactivity of this compound in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates due to improved solvation of intermediates. In contrast, protic solvents like methanol may compete as nucleophiles, leading to undesired byproducts. For example, studies on tert-butyl carbamates demonstrate that solvent polarity correlates with reaction kinetics, with DMF accelerating SN2 mechanisms by 3-fold compared to THF .

Advanced Research Questions

Q. What mechanistic insights explain conflicting data on the catalytic activity of this compound in cross-coupling reactions?

Contradictions in catalytic efficiency often arise from competing reaction pathways. For instance, the chloromethoxy group may act as a leaving group in palladium-catalyzed couplings, but steric hindrance from the carbamate moiety can reduce accessibility. Computational studies (DFT) on analogous systems suggest that electron-withdrawing substituents lower activation barriers by stabilizing transition states . Experimental validation via kinetic isotope effects (KIE) is recommended to resolve discrepancies.

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) clarify the metabolic fate of this compound in biological systems?

Isotopic tracing in in vitro assays using hepatic microsomes reveals that the carbamate group undergoes enzymatic hydrolysis to release methanol and chloromethoxyamine. ¹³C-NMR tracking of labeled carbamate carbons shows >90% hydrolysis within 2 hours in rat liver S9 fractions, with residual metabolites detected via LC-MS/MS . This method resolves ambiguities in degradation pathways reported in earlier studies.

Q. What thermodynamic models predict the stability of this compound under accelerated storage conditions?

The Eyring equation, combined with Arrhenius kinetics, models degradation rates at varying temperatures. Data from tert-butyl carbamates indicate an activation energy (Ea) of ~85 kJ/mol for hydrolysis, predicting a shelf life of >12 months at 25°C in dry environments . Humidity-controlled stability chambers are essential for validating these models empirically.

Methodological Guidance

Q. How should researchers design controlled experiments to assess the electrophilic reactivity of this compound?

Use competitive kinetic assays with standardized nucleophiles (e.g., sodium azide, thiophenol) in buffered solutions. Monitor reaction progress via UV-Vis spectroscopy or quenching followed by GC-MS analysis. For example, tert-butyl carbamates exhibit second-order kinetics with azide ions (k₂ = 0.15 L/mol·s at 25°C), serving as a benchmark .

Q. What protocols mitigate risks when handling this compound in air-sensitive reactions?

Employ Schlenk-line techniques or gloveboxes for moisture-sensitive steps. Safety data sheets (SDS) for related compounds (e.g., chloromethyl chloroformate) emphasize using PPE (nitrile gloves, face shields) and neutralization traps for waste containing reactive chloro groups .

Key Research Gaps

  • Stereoelectronic Effects : The role of carbamate conformation in directing reactivity remains underexplored. Circular dichroism (CD) studies on chiral analogs could provide insights .
  • Environmental Fate : Limited data exist on photodegradation pathways. LC-HRMS coupled with sunlight simulation chambers is proposed for ecotoxicological assessments .

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